REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH:10]([CH:13]=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:15](OP(C(=[N+]=[N-])C(=O)C)(=O)OCC)C.C([O-])([O-])=O.[K+].[K+]>CO>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH:10]([C:13]#[CH:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CC1)C=O
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)C(C(C)=O)=[N+]=[N-]
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
10 g of silica gel was added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent the residue
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica, cyclohexane/EtOAc 1:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CC1)C#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |